molecular formula C12H17N5O B11618480 1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine CAS No. 20285-47-6

1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B11618480
CAS No.: 20285-47-6
M. Wt: 247.30 g/mol
InChI Key: RUOLLCCIBLTUCB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a triazine-derived compound characterized by a 2-methoxyphenyl substituent at the N1 position and dimethyl groups at the C6 position. Its core structure shares similarities with antifolates and antimicrobial agents, making it a candidate for drug development. The 2-methoxy group may influence electronic properties, solubility, and target interactions compared to other substituents .

Properties

CAS No.

20285-47-6

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

1-(2-methoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H17N5O/c1-12(2)16-10(13)15-11(14)17(12)8-6-4-5-7-9(8)18-3/h4-7H,1-3H3,(H4,13,14,15,16)

InChI Key

RUOLLCCIBLTUCB-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC=C2OC)N)N)C

Origin of Product

United States

Preparation Methods

Two-Step Condensation via Imine Intermediates

The most widely reported method involves the formation of an imine intermediate followed by cyclization with cyanoguanidine. As described in patent US8722674B2, dimethyl cyanocarbonodithioimidate reacts with 2-methoxyaniline in the presence of a solvent (e.g., methanol, tetrahydrofuran) and a base (e.g., triethylamine, piperidine). The intermediate imine is then treated with cyanoguanidine under reflux (70–100°C) to yield the triazine core.

Key Conditions

  • Solvent: Methanol, tetrahydrofuran, or acetonitrile.

  • Catalyst: Piperidine (1–2 molar equivalents).

  • Yield: 65–78% after purification via recrystallization.

Acid-Catalyzed Cyclization

A modified approach from WO2009113092A2 employs hydrochloric acid to facilitate cyclization. Here, 2-methoxyphenylcyanoguanidine reacts with isopropylamine in the presence of copper sulfate pentahydrate, followed by acidification to precipitate the product.

Reaction Scheme

  • 2-Methoxyphenylcyanoguanidine+IsopropylamineCuSO4,HClIntermediate\text{2-Methoxyphenylcyanoguanidine} + \text{Isopropylamine} \xrightarrow{\text{CuSO}_4, \text{HCl}} \text{Intermediate}

  • IntermediateHCl, 70–75°CTarget Compound\text{Intermediate} \xrightarrow{\text{HCl, 70–75°C}} \text{Target Compound}

Optimized Parameters

  • Temperature: 70–75°C.

  • Yield: 79% after chelation with EDTA.

Microwave-Assisted Synthesis

One-Pot Microwave Irradiation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. As demonstrated in Beilstein J. Org. Chem., a mixture of 5-aminotetrazole, 2-methoxybenzaldehyde, and cyanamide in pyridine undergoes microwave heating (120°C, 12 min) to directly form the triazine derivative.

Advantages

  • Time Efficiency: 12 min vs. 8–24 h for classical methods.

  • Atom Economy: 92% yield due to reduced side reactions.

Analytical Validation

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 6.17 (s, 1H, triazine-CH), 7.32–7.53 (m, 4H, aromatic), 8.59 (br, 2H, NH2_2).

  • IR (KBr): 1658 cm1^{-1} (C=N stretch), 3070 cm1^{-1} (NH stretch).

Multi-Component Reactions (MCRs)

Hantzsch-Inspired Synthesis

Adapting the Hantzsch dihydropyridine synthesis, a three-component reaction between 2-methoxybenzaldehyde, methyl-3-aminocrotonate, and cyanoguanidine in isopropanol yields the target compound. This method, reported in PMC, avoids toxic catalysts and achieves 75% yield.

Reaction Conditions

  • Solvent: Isopropanol.

  • Temperature: Reflux (82°C).

  • Work-Up: Crystallization from ethanol.

Metal-Mediated Cyclization

Copper(II) sulfate or zinc chloride enhances cyclization efficiency. For example, a study in Org. Biomol. Chem. used CuSO4_4-mediated coupling of 2-methoxyaniline with dicyandiamide, achieving 82% yield.

Mechanistic Insight
The metal ion coordinates with the cyanoguanidine nitrogen, facilitating nucleophilic attack by the amine.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantage
Classical CondensationReflux, 8–24 h65–78%95–98%Scalability for industrial use
Microwave-Assisted120°C, 12 min92%99%Rapid synthesis, high atom economy
Hantzsch MCRReflux, 6 h75%97%Solvent versatility
Metal-MediatedCuSO4_4, 70°C, 4 h82%96%Enhanced cyclization efficiency

Structural Characterization

Spectroscopic Data

  • Mass Spectrometry (ESI): m/z 247.2963 [M+H]+^+, consistent with C12_{12}H17_{17}N5_5O.

  • X-ray Crystallography: Monoclinic crystal system (space group P21_1/c), confirming the planar triazine core and methoxyphenyl substitution.

Purity Assessment

  • HPLC: >99% purity using a C18 column (acetonitrile/water, 70:30).

  • Elemental Analysis: Calculated C 58.28%, H 6.93%, N 28.32%; Found C 58.35%, H 6.88%, N 28.40%.

Challenges and Optimization

Byproduct Formation

Isomeric byproducts (e.g., 1,3,5-triazine-2,4,6-triamine derivatives) may form during incomplete cyclization. Strategies to mitigate this include:

  • Excess Cyanoguanidine (1.5 eq.): Reduces unreacted intermediates.

  • Acid Washing: Removes residual amines.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethanol or water mixtures are preferred for crystallization.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials: 2-Methoxyaniline ($45/kg), cyanoguanidine ($30/kg).

  • Process Cost: Microwave methods reduce energy consumption by 40% compared to classical reflux.

Environmental Impact

  • Waste Generation: Metal-mediated methods require EDTA for chelation, increasing wastewater treatment costs.

  • Green Alternatives: Solvent-free microwave synthesis minimizes ecological footprint .

Chemical Reactions Analysis

Condensation with 2-Methoxybenzaldehyde

A primary synthetic route involves condensation reactions between 2-amino-4,6-dimethyl-1,3,5-triazine and 2-methoxybenzaldehyde under acidic or basic conditions. This method typically employs solvents like ethanol or dimethylformamide (DMF), with catalysts such as HCl or NaOH.

Reaction Parameters Details
Precursors2-Amino-4,6-dimethyl-1,3,5-triazine + 2-Methoxybenzaldehyde
SolventEthanol, DMF
CatalystHCl (acidic) or NaOH (basic)
Key Product1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

This reaction leverages the nucleophilic amino group of the triazine core to form a Schiff base intermediate, which cyclizes to yield the final product .

Imine Formation and Cyclization

In antimalarial studies, derivatives of this compound were synthesized via imine formation between aromatic aldehydes and amines, followed by cyclization with dicyandiamide. For example:

  • Step 1 : Imine synthesis using Montmorillonite K-10 or molecular sieves.

  • Step 2 : Cyclization under microwave irradiation or conventional heating .

Key Observations Details
CatalystsMontmorillonite K-10, molecular sieves
Yields4–48% (unoptimized)
BioactivityIC50 values ≤0.00266 μM against P. falciparum

Nucleophilic Substitution

The amino groups at positions 2 and 4 of the triazine ring are reactive toward electrophiles. For example:

  • Alkylation : Reacts with alkyl halides to form N-alkyl derivatives.

  • Acylation : Forms amides with acyl chlorides under basic conditions.

These modifications are critical for tuning physicochemical properties in drug discovery .

Dimroth Rearrangement

Under strongly basic conditions (e.g., 50% NaOH), analogous triazines undergo Dimroth rearrangement , relocating substituents on the triazine ring. While not explicitly documented for this compound, the structural similarity suggests potential applicability .

Antidiabetic Agents

Replacement of the methyl group with aryl substituents (e.g., 2-pyridinyl or 4-N,N-dimethylaminophenyl) yielded derivatives with enhanced antidiabetic activity. For instance:

Derivative FBS Reduction (mg/dL) Reference
3b (4-N,N-dimethylaminophenyl)72.3 ± 7.2
3g (2-pyridinyl)Comparable to metformin

These derivatives were evaluated in a zebrafish diabetic model, showing efficacy rivaling metformin .

Antimalarial Analogues

Structural analogs with aryl-ether linkers exhibited nanomolar antiplasmodial activity. For example:

  • Compound 10a : IC50 = 0.0610 μM against P. falciparum 3D7 strain .

Reaction Optimization Challenges

  • Low Yields : Unoptimized routes (e.g., imine cyclization) often yield <50%, necessitating refinement .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, pyridine) are preferred for stabilizing intermediates .

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine exhibits anticancer properties. A study demonstrated its effectiveness against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of key signaling pathways associated with tumor growth and metastasis.

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its efficacy against various bacterial strains suggests potential for development into new antibiotics. The mode of action appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Plant Growth Regulation

Studies have explored the use of this compound as a plant growth regulator. It has been found to enhance seed germination rates and improve overall plant vigor. This is particularly relevant in agricultural settings where crop yield is critical.

Pest Control

Research indicates that the compound may possess insecticidal properties. Its application in pest management strategies could provide an environmentally friendly alternative to conventional pesticides.

Polymer Chemistry

The unique properties of this compound make it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Photovoltaic Applications

Recent studies suggest that this compound could be utilized in the development of organic photovoltaic devices due to its ability to absorb light effectively and convert it into electrical energy.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with detailed analysis revealing alterations in apoptosis-related gene expression.

Case Study 2: Agricultural Field Trials

Field trials conducted with varying concentrations of the compound on tomato plants showed a marked increase in fruit yield by up to 25% compared to untreated controls. This study highlights its potential as a natural growth enhancer in sustainable agriculture.

Case Study 3: Material Development

In a collaborative research project focused on developing high-performance polymers, the integration of this compound into polymer blends resulted in improved thermal stability by approximately 15% compared to standard formulations.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in Clociguanil) enhance antimalarial activity but may increase toxicity .
  • Methoxy groups improve solubility and metabolic stability but may reduce target affinity compared to halogens .
  • human enzymes .

Key Observations :

  • Microwave synthesis improves reaction efficiency and yield for triazine derivatives .
  • Ethanol clathrates are common in dihydrotriazines, affecting crystallization and stability .
  • Dimroth rearrangement enables access to diverse tautomers, influencing biological activity .

Toxicity and Selectivity Profiles

  • Low Mammalian Toxicity: Compounds like 1-(3-(2,4-dichlorophenoxy)propyl)-... show >100-fold selectivity for parasitic vs. mammalian cells .
  • Methoxy vs. Chloro : Methoxy-substituted derivatives may exhibit lower cytotoxicity than chloro analogues, as seen in E. coli DHFR inhibitors .
  • Dimeric Structures: Bis-triazines (e.g., antitrypanosomal agents) demonstrate enhanced potency but may face pharmacokinetic challenges .

Biological Activity

1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS Number: 20285-47-6) is a synthetic compound belonging to the triazine family. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity through detailed research findings, case studies, and data tables.

The compound has the following chemical properties:

Property Value
Molecular FormulaC₁₂H₁₇N₅O
Molecular Weight247.296 g/mol
Density1.28 g/cm³
Boiling Point395.9 ºC at 760 mmHg
Flash Point193.3 ºC
LogP1.2175

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including anti-inflammatory, anti-microbial, and potential anti-cancer properties.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various triazine derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory markers in vitro. The structure–activity relationship (SAR) analysis highlighted the importance of the methoxy group in enhancing anti-inflammatory efficacy .

Anti-microbial Activity

The compound has shown promising results against various pathogens. A series of experiments indicated that it exhibits moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential as an antimicrobial agent .

Anti-cancer Potential

In vitro studies have indicated that this triazine derivative may possess cytotoxic effects against several cancer cell lines. For example, it was found to inhibit cell proliferation in A-431 and Jurkat cells with IC₅₀ values comparable to standard chemotherapeutics like doxorubicin .

Case Studies

  • Study on Trypanosoma rhodesiense : A related compound in the triazine series was evaluated for its activity against Trypanosoma rhodesiense in mice. The findings suggested that structural modifications similar to those in this compound could enhance efficacy against this parasite .
  • Cytotoxicity Assay : In a cytotoxicity assay using MTT methods on various cancer cell lines (e.g., HT29), the compound exhibited significant growth inhibition rates. The presence of the methoxyphenyl group was identified as a crucial factor influencing its cytotoxic activity .

Structure–Activity Relationship (SAR)

The SAR analysis emphasizes that:

  • The methoxy group enhances lipophilicity and cellular uptake.
  • The dimethyl substitution at positions 6 and 6 contributes to increased stability and bioactivity.

These insights guide further modifications aimed at improving potency and selectivity for specific biological targets.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2-Methoxyphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine?

A three-component condensation of cyanoguanidine, 2-methoxyaniline, and a benzaldehyde derivative under acidic conditions (e.g., HCl) yields 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine intermediates. Subsequent base-promoted Dimroth rearrangement (pH 10–11) produces the desired 5,6-dihydro tautomer. Recrystallization from ethanol typically generates ethanol clathrates (1:1 ratio) .

Q. How can the tautomeric form and stereochemistry of this compound be confirmed experimentally?

X-ray crystallography is critical for confirming the 5,6-dihydro tautomer and racemic mixture of R/S stereoisomers. NMR spectroscopy further validates the structure:

  • ¹H NMR : A singlet at ~5.70–5.77 ppm (sp³-hybridized C-H of the dihydrotriazine ring).
  • ¹³C NMR : A peak at 67.5–68.4 ppm (sp³ carbon in the triazine ring) .

Q. What analytical techniques are used to assess compound purity and stability?

  • UPLC : Determines purity (>90% required for biological assays).
  • Thermal gravimetric analysis (TGA) : Evaluates desolvation behavior (ethanol clathrates irreversibly lose solvent at ~100°C).
  • Powder XRD : Confirms crystallinity post-desolvation .

Q. What are optimal storage conditions for maintaining compound stability?

Store under inert atmosphere (N₂/Ar) at -20°C in dark conditions to prevent oxidation and photodegradation. DMSO or methanol (microsolubility) are preferred for stock solutions, with short-term storage at 4°C .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance antiplasmodial activity?

Structure-activity relationship (SAR) studies suggest:

  • Aryl modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring to improve binding to Plasmodium falciparum dihydrofolate reductase (PfDHFR).
  • Alkyl chain optimization : Propyl or butyl linkers between aryl groups enhance membrane permeability.
  • In vitro testing : IC₅₀ values against PfDHFR (e.g., FCR-3 strain) should be ≤10 nM for lead candidates .

Q. What computational strategies predict binding affinity to PfDHFR?

  • Molecular docking : Use software like AutoDock Vina with PfDHFR crystal structures (PDB: 1J3K). Focus on interactions with active-site residues (Asp54, Ile164, Asn108).
  • Pharmacophore modeling : Prioritize hydrophobic features, hydrogen-bond donors, and ionizable groups. Validate with quantitative structure-activity relationship (QSAR) models (r ≥ 0.7) .

Q. How do structural analogs (e.g., cycloguanil) compare in enzyme inhibition mechanisms?

Cycloguanil (1-(4-chlorophenyl) analog) exhibits tighter binding to PfDHFR due to Cl-mediated hydrophobic interactions. However, 2-methoxyphenyl derivatives show improved solubility and reduced off-target effects in mammalian cells. Competitive inhibition assays (Ki ≤ 1 µM) and crystallographic overlay analysis are recommended for direct comparison .

Q. What experimental approaches resolve discrepancies in biological activity data across studies?

  • Enzyme vs. cell-based assays : Use recombinant PfDHFR (IC₅₀ ≤ 5 nM) and correlate with whole-parasite EC₅₀ (e.g., SYBR Green assay).
  • Resistance profiling : Test against mutant PfDHFR strains (e.g., N51I/C59R/S108N/I164L) to assess cross-resistance .

Q. How can irreversible thermal desolvation of ethanol clathrates impact crystallographic studies?

Desolvation above 100°C disrupts hydrogen-bond networks, leading to amorphous phases. Pre-solvation with alternative solvents (e.g., acetonitrile) or low-temperature data collection (100 K) preserves crystal integrity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Dimroth Rearrangement

ParameterOptimal RangeImpact on Yield
Reaction pH10–11Prevents aromatization
Temperature80–90°CAccelerates rearrangement
SolventEthanol/water (3:1)Facilitates clathrate formation

Q. Table 2. Pharmacophore Features for PfDHFR Inhibition

FeatureRole in BindingExample Substituents
HydrophobicFits Ile14/Leu164CF₃, Cl
Hydrogen-bond donorBinds Asp54NH₂ (triazine core)
Ionizable groupStabilizes active siteProtonated N1

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